molecular formula C9H11FN2O5 B3029207 3'-Deoxy-3'-fluorouridine CAS No. 57944-13-5

3'-Deoxy-3'-fluorouridine

Cat. No. B3029207
CAS RN: 57944-13-5
M. Wt: 246.19 g/mol
InChI Key: FVBOTRDLABQYMI-XVFCMESISA-N
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Description

3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .


Synthesis Analysis

The synthesis of 3’-Deoxy-3’-fluorouridine involves a high radiochemical yield process . This process uses (5’-O-dimethoxytrityl-2’-deoxy-3’-O-nosyl-beta-D-threo pentofuranosyl) thymine and its 3-N-BOC-protected analogue as a labeling precursor .


Molecular Structure Analysis

The molecular formula of 3’-Deoxy-3’-fluorouridine is C9H11FN2O5 . Its average mass is 246.192 Da and its monoisotopic mass is 246.065201 Da .


Chemical Reactions Analysis

3’-Deoxy-3’-fluorouridine is involved in various chemical reactions. For instance, it has been reported that two 3’-deoxy-3’-fluoro–substituted nucleosides, 3’-deoxy-3’-fluoroguanosine and 3’-deoxy-3’-fluorouridine, did not suppress multiplication of tick-borne encephalitis virus in PS cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Deoxy-3’-fluorouridine include a molecular formula of C9H11FN2O5 . It has an average mass of 246.192 Da and a monoisotopic mass of 246.065201 Da .

Scientific Research Applications

Cancer Imaging and Early Response Assessment

Background: 18F-FLT is an imaging biomarker that reflects cellular proliferation. It has been widely utilized in various cancer types, including lymphoma, leukemia, breast cancer, head and neck cancer, esophageal cancer, lung cancer, bone tumors, and soft tissue sarcomas .

Applications:

Radiosynthesis and Microfluidic Approaches

Background: Efficient radiosynthesis of 18F-FLT is crucial for its clinical application. Researchers have explored novel methods to synthesize 18F-FLT with high yield. One such approach involves using an electrowetting-on-dielectric (EWOD) microfluidic radiosynthesizer .

Applications:

Preclinical Studies and Factors Influencing Uptake

Background: Preclinical studies play a vital role in understanding the behavior of 18F-FLT in tumors. Researchers have investigated factors affecting 18F-FLT uptake, with thymidine kinase 1 (TK1) being a key player .

Applications:

Mechanism of Action

Target of Action

3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . The primary target of 3’-Deoxy-3’-fluorouridine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to form nucleotide monophosphates .

Mode of Action

The compound interacts with its target, uridine phosphorylase, leading to the inhibition of this enzyme . This interaction disrupts the normal function of the pyrimidine salvage pathway . The main mechanism of activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .

Biochemical Pathways

The inhibition of uridine phosphorylase disrupts the pyrimidine salvage pathway . This disruption affects the synthesis of DNA, as the pyrimidine salvage pathway is responsible for the production of nucleotide monophosphates, which are essential building blocks of DNA .

Pharmacokinetics

It is known that the compound is administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The result of 3’-Deoxy-3’-fluorouridine’s action is the inhibition of DNA synthesis and the induction of apoptosis . This is due to the disruption of the pyrimidine salvage pathway, which leads to a decrease in the production of nucleotide monophosphates, thereby inhibiting DNA synthesis .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and exposure to mist, gas, or vapors should be minimized . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

3’-Deoxy-3’-fluorouridine has shown potential as a broad-spectrum antiviral against emerging flaviviruses . It has been active in vivo in mouse models of tick-borne encephalitis virus and West Nile virus infection . This suggests that fluoro-modified nucleosides like 3’-Deoxy-3’-fluorouridine have excellent potential to serve as prospective broad-spectrum antivirals in antiviral research and drug development .

properties

IUPAC Name

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBOTRDLABQYMI-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206649
Record name Uridine, 3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxy-3'-fluorouridine

CAS RN

57944-13-5
Record name 3'-Deoxy-3'-fluorouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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